molecular formula C12H9ClO2 B1492296 2-(3-Chloronaphthalen-1-yl)acetic acid CAS No. 58926-36-6

2-(3-Chloronaphthalen-1-yl)acetic acid

Cat. No.: B1492296
CAS No.: 58926-36-6
M. Wt: 220.65 g/mol
InChI Key: QYUWUJXXOVFMFA-UHFFFAOYSA-N
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Description

2-(3-Chloronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, where a chlorine atom is substituted at the 3-position of the naphthalene ring, and an acetic acid group is attached at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination:

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-chloronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the above synthetic routes are optimized for higher yields and purity. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: Reduced products include alcohols and aldehydes.

  • Substitution: Substituted naphthalenes with various functional groups.

Scientific Research Applications

2-(3-Chloronaphthalen-1-yl)acetic acid is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex naphthalene derivatives.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloronaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2-(2-Chloronaphthalen-1-yl)acetic acid: Similar structure but with chlorine at the 2-position.

  • 2-(4-Chloronaphthalen-1-yl)acetic acid: Chlorine at the 4-position.

  • 2-(3-Bromonaphthalen-1-yl)acetic acid: Bromine instead of chlorine.

Uniqueness: 2-(3-Chloronaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-chloronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUWUJXXOVFMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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